

Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091 Get Quote

A Note on Nomenclature: This technical guide focuses on the chemical properties, synthesis, and biological relevance of 6-Chloro-2,3-dimethylquinoxaline (CAS RN: 17911-93-2). The initially requested compound, "**2-Chloro-3,6-dimethylquinoxaline**," is not readily found in the chemical literature, suggesting it may be a less common isomer or a potential misnomer. Given the available data, 6-Chloro-2,3-dimethylquinoxaline is presented as the most relevant and well-documented alternative.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical characteristics and experimental protocols related to 6-Chloro-2,3-dimethylquinoxaline and the broader family of quinoxaline derivatives.

Core Chemical Properties

The fundamental chemical and physical properties of 6-Chloro-2,3-dimethylquinoxaline are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.



| Property | Value |
|--------------------------------|--------------------------|
| CAS Number | 17911-93-2[1][2] |
| Molecular Formula | C10H9CIN2[1][2] |
| Molecular Weight | 192.65 g/mol [1] |
| Appearance | Off-white to white solid |
| Melting Point | 89 to 93 °C |
| Boiling Point | 91 to 95 °C |
| Topological Polar Surface Area | 25.8 Å ² [2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Water Solubility | 9.4 μg/mL[2] |

Synthesis and Experimental Protocols

The primary synthetic route to quinoxaline derivatives involves the condensation of an ophenylenediamine with a 1,2-dicarbonyl compound.[3][4] For 6-Chloro-2,3-dimethylquinoxaline, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylquinoxaline

This protocol describes a standard laboratory procedure for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Materials:

- 4-chloro-1,2-phenylenediamine
- Diacetyl (2,3-butanedione)
- Ethanol (or a similar suitable solvent like acetic acid)



- · Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Recrystallization apparatus

Procedure:

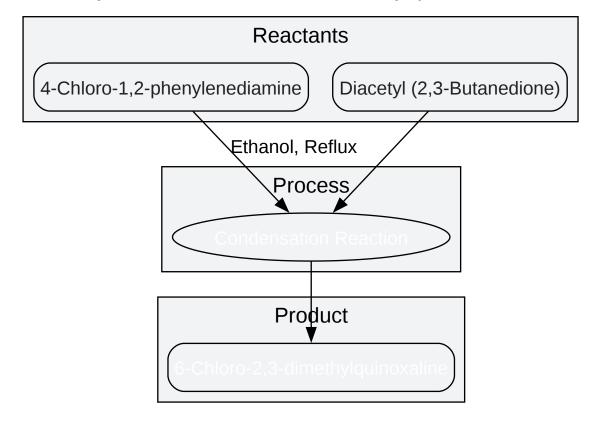
- Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2phenylenediamine in a suitable solvent such as ethanol.
- Addition of Reagent: To the stirred solution, add a slight excess (approximately 1.1 equivalents) of diacetyl (2,3-butanedione) dropwise at room temperature.
- Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this
 temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored using
 Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product. The solid is collected by vacuum filtration and washed with a small amount of cold ethanol.
- Purification: The crude 6-Chloro-2,3-dimethylquinoxaline is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagrams and Visualizations Synthesis Workflow

The following diagram illustrates the condensation reaction for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.



Synthesis of 6-Chloro-2,3-dimethylquinoxaline



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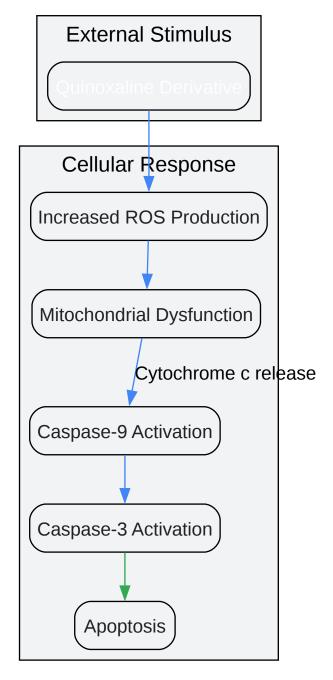
Caption: Synthetic pathway for 6-Chloro-2,3-dimethylquinoxaline.

Biological Signaling Pathway

Quinoxaline derivatives have been investigated for their potential as anticancer agents. Several studies have shown that certain quinoxaline compounds can induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[5] The following diagram provides a simplified representation of this signaling cascade.



Apoptosis Induction by Quinoxaline Derivatives



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Caption: Mitochondrial pathway of apoptosis induced by quinoxalines.

Applications in Drug Development



The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][6] These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][7] The inclusion of a chlorine atom, as in 6-Chloro-2,3-dimethylquinoxaline, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[8]

Derivatives of 6-chloroquinoxaline have been synthesized and evaluated for their antibacterial activity against various bacterial strains.[8] Furthermore, the broader class of quinoxaline derivatives has been shown to act as inhibitors of tubulin polymerization and apoptosis signal-regulated kinase 1 (ASK1), and can trigger apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS).[5][9] This makes them attractive candidates for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

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